Zinc pivalate
Overview
Description
{10}\text{H}{18}\text{O}_{4}\text{Zn} ). It is a white, amorphous solid that is known for its enhanced air and water stability. This compound is widely used in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions.
Mechanism of Action
Target of Action
Zinc pivalate, like other zinc compounds, primarily targets zinc-dependent proteins , which include transcription factors and enzymes of key cell signaling pathways . These proteins play crucial roles in various biological processes such as cell proliferation, apoptosis, and antioxidant defenses .
Mode of Action
It is known that zinc compounds generally interact with their targets by binding to the zinc-binding sites of proteins, thereby modulating their activity . For instance, this compound may bind to the mineralocorticoid receptor, similar to desoxycorticosterone pivalate .
Biochemical Pathways
This compound likely affects multiple biochemical pathways due to the broad range of proteins that zinc can interact with. For instance, it may influence pathways involved in the metabolism of sodium, potassium, and water . Additionally, this compound might be involved in the synthesis of thermotropic liquid crystalline polymers through Negishi-type reactions .
Pharmacokinetics
It’s known that this compound is a solid compound that can be stored in an inert atmosphere at room temperature . It’s also suggested that this compound has a higher catalytic activity compared to zinc acetate .
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse due to the wide range of proteins it can interact with. For example, it may affect the concentration of sodium and potassium in the blood . In the context of polymer synthesis, this compound can promote the formation of Csp3–Csp3 bonds, which are important for the synthesis of pharmaceuticals and agrochemicals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of an inert atmosphere can help maintain its stability . Moreover, the introduction of electron-active groups into carbene positions can slightly diminish the stability of the resulting adducts .
Biochemical Analysis
Biochemical Properties
Zinc Pivalate, like other zinc carboxylates, has been analyzed using ultra-high-field 67Zn NMR spectroscopy
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. A related compound, zinc acetate, reacts with pivalic acid to form this compound . This suggests that this compound may be stable under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc pivalate can be synthesized through various methods. One common method involves the reaction of pivalic acid with zinc oxide. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The process involves the following steps :
- Dissolve pivalic acid in toluene to form a colorless solution.
- Add zinc oxide to the solution in portions while maintaining the temperature at 25°C.
- Equip the reaction flask with a Dean-Stark trap and reflux condenser, and stir the suspension under nitrogen at reflux for 16 hours.
- After cooling, concentrate the mixture by rotary evaporation and remove the remaining pivalic acid and water under vacuum.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The use of continuous flow setups has been shown to expand the field of applications and allow for the preparation of highly reactive organosodium reagents .
Chemical Reactions Analysis
Types of Reactions: Zinc pivalate undergoes various types of chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions, often facilitated by transition metal catalysts.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: One of the most notable reactions is the substitution reaction, particularly in transition metal-catalyzed cross-couplings.
Common Reagents and Conditions:
Reagents: Common reagents include pivalic acid, zinc oxide, and various organic halides.
Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. The use of solvents like toluene and tetrahydrofuran (THF) is common.
Major Products: The major products formed from these reactions include polyfunctional ketones and other organozinc compounds .
Scientific Research Applications
Zinc pivalate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in transition metal-catalyzed cross-coupling reactions.
Biology: this compound is used in the study of zinc’s role in biological systems, including enzyme function and protein synthesis.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings
Comparison with Similar Compounds
Zinc pivalate is unique compared to other organozinc compounds due to its enhanced air and water stability. Similar compounds include:
Zinc acetate: Less stable in air and water compared to this compound.
Zinc chloride: More reactive but less stable.
Zinc bromide: Similar reactivity but lower stability.
The uniqueness of this compound lies in its ability to maintain stability while exhibiting high reactivity in various chemical reactions .
Properties
CAS No. |
15827-10-8 |
---|---|
Molecular Formula |
C5H10O2Zn |
Molecular Weight |
167.5 g/mol |
IUPAC Name |
2,2-dimethylpropanoic acid;zinc |
InChI |
InChI=1S/C5H10O2.Zn/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7); |
InChI Key |
RGMJDGBMMBIUOX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Zn+2] |
Canonical SMILES |
CC(C)(C)C(=O)O.[Zn] |
15827-10-8 | |
Synonyms |
zinc pivalate |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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